2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a sulfone (1,1-dioxido) group at position 2, a p-tolyl (4-methylphenyl) substituent at position 4, and an acetamide moiety linked to a 4-ethylphenyl group (Fig. 1).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-18-8-10-19(11-9-18)25-22(28)15-26-16-27(20-12-6-17(2)7-13-20)23-21(31(26,29)30)5-4-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPZSXVDAAEZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrido[2,3-e][1,2,4]thiadiazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-tolyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the N-(4-ethylphenyl)acetamide moiety: This step usually involves amide bond formation, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photophysical properties. Its structural features make it suitable for applications in organic electronics or as a component in photovoltaic devices.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A : 2-[4-(4-Methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide ()
- Structural Differences :
- Acetamide substituent: N-benzyl-4-methylphenyl vs. N-4-ethylphenyl in the target compound.
- Core similarity: Both share the pyrido-thiadiazine sulfone backbone.
- Implications :
Compound B : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
- Structural Differences: Core: Benzothiazine (non-fused aromatic system) vs. pyrido-thiadiazine (fused bicyclic system). Functional groups: Ketone (3-oxo) in Compound B vs. sulfone in the target compound.
- Implications :
Thiadiazole Derivatives ()
- Reagents: Hydrazonoyl chlorides and triethylamine in ethanol.
- Comparison : Similar base-catalyzed cyclization steps may apply to the target compound, but the pyrido-thiadiazine core likely requires more stringent conditions due to fused-ring complexity .
Thiopyrimidinone Alkylation ()
Physicochemical and Functional Properties
Hydrogen-Bonding and Crystal Packing
- The acetamide group in the target compound facilitates N–H···O hydrogen bonds, as observed in 1,4-thiazine derivatives (). This contrasts with Compound A, where the benzyl group may prioritize C–H···π interactions over hydrogen bonding .
Solubility and Lipophilicity
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity: The sulfone group in the target compound may enhance binding to sulfotransferases or kinases compared to non-sulfonated analogs.
- Druglikeness : The 4-ethylphenyl group optimizes logP for membrane permeability, whereas bulkier substituents (e.g., benzyl in Compound A) may hinder absorption .
- Synthesis Scalability : Base-catalyzed methods () are scalable but require precise control to avoid side reactions in fused-ring systems.
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide belongs to the class of pyrido-thiadiazine derivatives, which are recognized for their diverse biological activities. This compound's structure features a pyrido-thiadiazine core with specific substituents that enhance its pharmacological potential.
Chemical Structure and Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Pyrido-Thiadiazine Core : This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
- Substitution Reactions : The introduction of the p-tolyl and 4-ethylphenyl groups is accomplished via electrophilic aromatic substitution and nucleophilic substitution methods.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as a potential PI3Kδ inhibitor , which is significant in cancer therapy due to its role in regulating cell proliferation and survival pathways. The presence of the dioxido group and aromatic substituents enhances its binding affinity to specific enzymes or receptors involved in these pathways.
Anticancer Properties
Research indicates that derivatives of pyrido-thiadiazine compounds exhibit selective inhibition against PI3Kδ over other isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Studies have demonstrated that this compound can inhibit tumor growth in various cancer models, including breast cancer and other malignancies.
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on breast cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity compared to control groups.
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting its potential as an apoptosis-inducing agent.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparative analysis with similar pyrido-thiadiazine derivatives was performed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar thiadiazine core | Moderate PI3Kδ inhibition |
| Compound B | Contains additional halogen | Strong anti-inflammatory properties |
| Compound C | Modified p-tolyl group | Enhanced anticancer activity |
This table illustrates how structural modifications can influence biological activity, highlighting the potential advantages of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
